molecular formula C8H8N2OS B017430 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 102410-25-3

2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B017430
CAS No.: 102410-25-3
M. Wt: 180.23 g/mol
InChI Key: QYPQGPDZMPQWMT-UHFFFAOYSA-N
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Description

2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The chemical formula of this compound is C9H8N2OS.

Scientific Research Applications

Synthesis and Anticancer Evaluation

2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their anticancer properties. These compounds showed potential cytotoxicity against a panel of 60 human tumor cell lines, particularly against ovarian cancer cell lines, highlighting their potential as anticancer agents (Terzioğlu & Gürsoy, 2003).

Novel Heterocyclic Synthesis

Research on the synthesis of imidazo[4,5-b]pyridines from aminoimidazolecarbaldehydes, including compounds similar to 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, has contributed to the development of new heterocyclic compounds. This work lays the groundwork for producing diverse imidazo[4,5-b]pyridine derivatives with potential applications in various fields of chemistry and pharmacology (Perandones & Soto, 1997).

Antitumor Activity and Cell Cycle Effects

Derivatives of imidazo[2,1-b]thiazoles, including those related to this compound, have been synthesized and tested for antitumor activity. These compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines, suggesting their potential therapeutic applications in cancer treatment (Andreani et al., 2005).

Electrophilic Substitution Studies

Studies on electrophilic substitution of imidazo[2,1-b]thiazoles, including analogs of this compound, have provided insights into the reactivity of these compounds. This research is crucial for understanding the chemical behavior of imidazo[2,1-b]thiazoles and for designing new compounds with desired properties (O'daly et al., 1991).

Intramolecular Amidation and Novel Fused Diazepinones

The intramolecular amidation technique has been used to synthesize novel heterocyclic systems, including imidazo[2,1-b][1,3,4]thiadiazole and imidazo[2,1-b][1,3]thiazole fused diazepinones. This innovative approach highlights the versatility of compounds related to this compound in synthesizing complex heterocyclic structures with potential biological activities (Kolavi, Hegde, & Khazi, 2006).

Properties

IUPAC Name

2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-5-3-10-7(4-11)6(2)9-8(10)12-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPQGPDZMPQWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429324
Record name 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102410-25-3
Record name 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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